molecular formula C8H7ClN4 B1532893 2-chloro-5-(4H-1,2,4-triazol-4-yl)aniline CAS No. 1017791-27-3

2-chloro-5-(4H-1,2,4-triazol-4-yl)aniline

Cat. No.: B1532893
CAS No.: 1017791-27-3
M. Wt: 194.62 g/mol
InChI Key: WOHQVUYHPVQGAQ-UHFFFAOYSA-N
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Description

2-chloro-5-(4H-1,2,4-triazol-4-yl)aniline is a useful research compound. Its molecular formula is C8H7ClN4 and its molecular weight is 194.62 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-chloro-5-(4H-1,2,4-triazol-4-yl)aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form coordination complexes with metal ions, which can influence the activity of metalloenzymes . Additionally, the triazole ring in its structure allows it to participate in hydrogen bonding and π-π interactions, which can affect the binding affinity and specificity of enzymes and proteins

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways . This modulation can lead to changes in gene expression patterns and alterations in cellular metabolism, affecting cell growth, differentiation, and apoptosis. These cellular effects highlight the compound’s potential as a therapeutic agent and its importance in biomedical research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, the compound can inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalysis . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . The compound’s stability is influenced by environmental conditions, such as temperature, pH, and exposure to light . Over time, it may undergo degradation, leading to the formation of by-products that can affect its biological activity . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . These temporal effects are important for understanding the compound’s behavior in biological systems and its potential for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels . These dosage effects are critical for determining the compound’s safety and efficacy in preclinical studies and for guiding dosage recommendations in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can have distinct biological activities . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential interactions with other drugs and biomolecules . Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its role in cellular metabolism and its potential as a therapeutic agent .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Once inside the cell, it can bind to proteins and other biomolecules, affecting its distribution and accumulation in different cellular compartments . These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and its potential effects on cellular function and tissue homeostasis .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the nucleus, mitochondria, or other organelles, where it can exert its biological effects . For example, its presence in the nucleus can influence gene expression by interacting with transcription factors and other nuclear proteins . In the mitochondria, it can affect cellular metabolism and energy production by modulating the activity of mitochondrial enzymes . Understanding the subcellular localization of the compound is essential for elucidating its mechanisms of action and its potential therapeutic applications .

Biological Activity

2-Chloro-5-(4H-1,2,4-triazol-4-yl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and diverse biological activities. With the molecular formula C₈H₇ClN₄ and a molecular weight of 194.62 g/mol, this compound contains both a chlorinated aniline structure and a 4H-1,2,4-triazole moiety, which contribute to its pharmacological potential. This article explores the biological activity of this compound, focusing on its antifungal, antibacterial, and anticancer properties.

Antifungal Activity

Research indicates that compounds containing triazole moieties are well-known for their antifungal properties. This compound has demonstrated effectiveness against various fungal strains, particularly in inhibiting the growth of pathogenic fungi. The mechanism of action typically involves interference with the synthesis of ergosterol, a key component of fungal cell membranes.

Antibacterial Activity

The antibacterial efficacy of this compound has been assessed against several bacterial strains. Studies have shown that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported in various studies, indicating its potential as an antibacterial agent.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus6.25
Escherichia coli0.391
Pseudomonas aeruginosa12.5

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has shown promising results in inducing apoptosis in HeLa cells through caspase activation pathways. The compound's ability to affect cell cycle distribution has also been documented, with significant increases in the sub-G1 phase indicative of apoptosis.

Case Study: Induction of Apoptosis

In a study examining the effects on HeLa cells:

  • Concentration : Cells were treated with varying concentrations (5 µM to 10 µM).
  • Results : A significant increase in early apoptosis was observed at concentrations starting from 5 µM after 24 hours.

This indicates that the compound not only inhibits cell proliferation but also actively induces programmed cell death.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole-containing compounds. Modifications to the triazole ring or the aniline group can significantly influence potency and selectivity towards specific biological targets.

Comparison with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesUnique Properties
2-Fluoro-5-(4H-1,2,4-triazol-4-yl)anilineFluorine instead of chlorineEnhanced lipophilicity; different biological activity
3-Chloro-5-(4H-1,2,4-triazol-4-yl)anilineChlorine at the 3-positionVarying reactivity; explored for antimicrobial properties
2-Chloro-5-(1H-pyrazol-4-yl)anilinePyrazole ring instead of triazoleDifferent pharmacological profiles

Properties

IUPAC Name

2-chloro-5-(1,2,4-triazol-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-7-2-1-6(3-8(7)10)13-4-11-12-5-13/h1-5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHQVUYHPVQGAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101254524
Record name 2-Chloro-5-(4H-1,2,4-triazol-4-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101254524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017791-27-3
Record name 2-Chloro-5-(4H-1,2,4-triazol-4-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017791-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(4H-1,2,4-triazol-4-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101254524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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